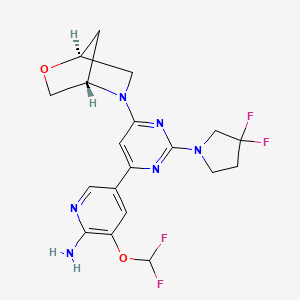

GDC-0134

Descripción

Propiedades

Número CAS |

1637394-01-4 |

|---|---|

Fórmula molecular |

C19H20F4N6O2 |

Peso molecular |

440.4 g/mol |

Nombre IUPAC |

3-(difluoromethoxy)-5-[2-(3,3-difluoropyrrolidin-1-yl)-6-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyridin-2-amine |

InChI |

InChI=1S/C19H20F4N6O2/c20-17(21)31-14-3-10(6-25-16(14)24)13-5-15(29-7-12-4-11(29)8-30-12)27-18(26-13)28-2-1-19(22,23)9-28/h3,5-6,11-12,17H,1-2,4,7-9H2,(H2,24,25)/t11-,12-/m0/s1 |

Clave InChI |

SKMKJBYBPYBDMN-RYUDHWBXSA-N |

SMILES isomérico |

C1CN(CC1(F)F)C2=NC(=CC(=N2)N3C[C@@H]4C[C@H]3CO4)C5=CC(=C(N=C5)N)OC(F)F |

SMILES canónico |

C1CN(CC1(F)F)C2=NC(=CC(=N2)N3CC4CC3CO4)C5=CC(=C(N=C5)N)OC(F)F |

Origen del producto |

United States |

Foundational & Exploratory

GDC-0134: A Technical Overview of a Dual Leucine Zipper Kinase (DLK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0134, also known as Gax-el-gali, is a potent, selective, and orally bioavailable small molecule inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12). Developed by Genentech, a member of the Roche Group, this compound was investigated as a potential therapeutic agent for neurodegenerative diseases, most notably amyotrophic lateral sclerosis (ALS). DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in neuronal apoptosis and axon degeneration. By inhibiting DLK, this compound was designed to protect neurons from stress-induced death. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical rationale, clinical trial data, and relevant experimental methodologies.

The Dual Leucine Zipper Kinase (DLK) Signaling Pathway

Figure 1: The DLK signaling cascade and the inhibitory action of this compound.

Preclinical Rationale for this compound in ALS

Clinical Development of this compound

Genentech initiated a Phase 1 clinical trial (NCT02655614) to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with ALS.[10][11]

Study Design

The first-in-human, double-blind, placebo-controlled Phase 1 study consisted of three parts: a Single-Ascending Dose (SAD) stage, a Multiple-Ascending Dose (MAD) stage, and an Open-Label Safety Expansion (OSE) stage.[1][12] The study enrolled 49 patients across multiple centers.[1]

Figure 2: this compound Phase 1 Clinical Trial Structure.

Pharmacokinetics

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in ALS Patients [1]

| Dose (mg) | Cmax (ng/mL) | Tmax (hr, median) | AUC (0-inf) (ng*hr/mL) |

| 20 | 185 | 1.5 | 10,800 |

| 80 | 781 | 1.5 | 49,600 |

| 240 | 2,430 | 1.5 | 167,000 |

| 640 | 5,560 | 2.0 | 453,000 |

Data are presented as geometric means unless otherwise specified.

Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound in ALS Patients (Day 28) [1]

| Dose (mg, QD) | Cmax,ss (ng/mL) | Tmax,ss (hr, median) | AUC (0-24) (ng*hr/mL) |

| 150 | 2,750 | 2.0 | 40,400 |

| 300 | 5,660 | 2.0 | 83,900 |

| 600 | 11,200 | 2.0 | 170,000 |

| 900 | 14,900 | 2.0 | 227,000 |

Data are presented as geometric means unless otherwise specified. QD = once daily.

This compound exposure, as measured by Cmax and AUC, increased in a dose-proportional manner.[1][12] The median half-life was approximately 84 hours.[1][12]

Safety and Tolerability

In the SAD and MAD stages, this compound was generally well-tolerated at doses up to 1200 mg daily, with no serious adverse events reported.[1][12] However, in the OLE stage, several drug-related serious adverse events occurred, including Grade 3 thrombocytopenia and dysesthesia, and Grade 4 optic ischemic neuropathy.[1][12] Additionally, sensory neurological adverse events of Grade 2 or lower led to dose reductions or discontinuations.[1][12]

A significant and unexpected finding was a this compound exposure-dependent increase in plasma neurofilament light chain (NFL) levels, a biomarker typically associated with axonal damage.[1] This on-target effect complicated the interpretation of NFL as a biomarker of disease progression.[1][12]

Due to the unacceptable safety profile observed in the long-term extension, the development of this compound for the treatment of ALS was discontinued.[1][12]

Experimental Protocols

In Vitro DLK Kinase Assay (General Protocol)

A common method to determine the inhibitory activity of a compound against DLK is a biochemical kinase assay. While the specific protocol used for this compound is proprietary, a general procedure using a commercially available assay kit is outlined below.

Objective: To measure the in vitro inhibitory potency (e.g., IC50) of a test compound against recombinant human DLK.

Materials:

-

Recombinant active DLK enzyme

-

Kinase assay buffer

-

Myelin Basic Protein (MBP) or other suitable substrate

-

ATP

-

Test compound (e.g., this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well opaque plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant DLK enzyme, and substrate in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Neuronal Cell Viability/Neuroprotection Assay (Conceptual Workflow)

Cell-based assays are crucial for evaluating the neuroprotective effects of DLK inhibitors. A conceptual workflow for such an assay is as follows:

Figure 3: Conceptual workflow for a cell-based neuroprotection assay.

In Vivo Efficacy Study in SOD1G93A Mice (General Protocol)

The SOD1G93A transgenic mouse is a widely used animal model for ALS research.

Objective: To evaluate the effect of this compound on disease progression and survival in SOD1G93A mice.

Animals: SOD1G93A transgenic mice and non-transgenic littermates.

Drug Administration:

-

This compound is formulated for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose).

-

Dosing is typically initiated at a pre-symptomatic age and continued daily.

Outcome Measures:

-

Disease Onset: Determined by the age at which motor deficits (e.g., hindlimb tremor or weakness) are first observed.

-

Motor Function: Assessed regularly using tests such as the rotarod, grip strength, and hanging wire test.

-

Body Weight: Monitored as an indicator of general health and disease progression.

-

Survival: The primary endpoint is the lifespan of the animals.

-

Histopathology: Post-mortem analysis of spinal cord and brain tissue to assess motor neuron loss and other pathological hallmarks of ALS.

Conclusion

This compound is a well-characterized, potent inhibitor of DLK that showed promise in preclinical models of neurodegeneration. However, its clinical development for ALS was halted due to an unfavorable safety profile in a Phase 1 trial. The findings from the this compound program, particularly the on-target elevation of plasma NFL, provide valuable insights for the future development of DLK inhibitors and the use of biomarkers in neurodegenerative disease trials. The data and methodologies associated with this compound continue to be a valuable resource for researchers in the field of neuropharmacology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. Discovery of this compound: A potent, selective, and brain-penetrant dual leucine zipper kinase Inhibitor - American Chemical Society [acs.digitellinc.com]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. als.org [als.org]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. A Phase 1 study of this compound, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

GDC-0134: A Technical Guide to its Effects on the JNK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0134 is a potent, selective, and orally bioavailable small-molecule inhibitor of Dual Leucine Zipper Kinase (DLK), a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway in neurons.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, its inhibitory effects on the JNK pathway, and detailed protocols for relevant experimental assays. While the clinical development of this compound for amyotrophic lateral sclerosis (ALS) was discontinued due to an unfavorable safety profile, the compound remains a valuable tool for preclinical research into the role of the DLK-JNK pathway in neurodegenerative diseases.[1][3]

Introduction to the JNK Signaling Pathway and this compound

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to a variety of stress signals, including inflammatory cytokines, oxidative stress, and excitotoxicity. In the nervous system, the JNK pathway is particularly implicated in neuronal apoptosis and axon degeneration.[1] The core of the pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which is JNK itself.

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a neuronally-expressed MAP3K that acts as a primary activator of the JNK pathway in response to neuronal injury and stress.[1] this compound was developed as a potent inhibitor of DLK, with the therapeutic goal of blocking the pro-apoptotic and degenerative signals transmitted through the JNK pathway in neurodegenerative conditions.[1][2]

Mechanism of Action of this compound

This compound exerts its effects by directly binding to and inhibiting the kinase activity of DLK. By blocking DLK, this compound prevents the phosphorylation and activation of the downstream MAP2Ks, MKK4 and MKK7. This, in turn, prevents the activation of JNK and the subsequent phosphorylation of its targets, including the transcription factor c-Jun. The inhibition of this signaling cascade is hypothesized to protect neurons from apoptosis and axon degeneration.[1]

Below is a diagram illustrating the mechanism of action of this compound within the JNK signaling pathway.

Quantitative Data on this compound Activity

The following tables summarize the in vitro and cellular potency of this compound.

| Assay Type | Target | Species | Value | Reference |

| Biochemical Ki | DLK | Human | 3.5 nM | [4] |

| Biochemical Ki | LZK | Human | 7.0 nM | [4] |

Table 1: Biochemical Activity of this compound

| Assay Type | Cell Line/System | Endpoint | Value | Reference |

| Cellular IC50 | HEK293 cells | pJNK | 79 nM | [4] |

| Cellular IC50 | Dorsal Root Ganglion (DRG) Neurons | p-cJun | 301 nM | [4] |

| Cellular EC50 | Dorsal Root Ganglion (DRG) Neurons | Axon Protection | 475 nM | [4] |

Table 2: Cellular Activity of this compound

Experimental Protocols

Western Blot for Phospho-JNK

This protocol is a general guideline for assessing the phosphorylation of JNK in cell lysates following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: rabbit anti-phospho-JNK (Thr183/Tyr185) and rabbit or mouse anti-total JNK.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with desired concentrations of this compound for a specified time. Include a positive control (e.g., anisomycin or UV treatment to stimulate JNK phosphorylation) and a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.

The following diagram outlines the workflow for a western blot experiment.

Dorsal Root Ganglion (DRG) Neuron Culture and Axon Protection Assay

This assay evaluates the ability of this compound to protect neurons from axon degeneration.

Materials:

-

E13.5-E15.5 mouse embryos.

-

Dissection medium (e.g., HBSS).

-

Enzymatic dissociation solution (e.g., trypsin).

-

Plating medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF)).

-

Poly-D-lysine and laminin-coated plates.

-

Axon degeneration-inducing agent (e.g., paclitaxel).

-

This compound.

-

Microscope with imaging capabilities.

Procedure:

-

DRG Neuron Isolation and Culture: Dissect DRGs from mouse embryos and dissociate them into single cells using an enzymatic solution. Plate the neurons on coated plates in plating medium.

-

Treatment: After allowing the neurons to extend axons for a few days, treat them with an axon degeneration-inducing agent in the presence or absence of various concentrations of this compound.

-

Imaging: After a set incubation period (e.g., 24-72 hours), acquire images of the axons.

-

Analysis: Quantify axon degeneration. This can be done by visual scoring or by using automated image analysis software to measure axon integrity.

Discussion and Conclusion

This compound is a well-characterized inhibitor of DLK and a potent modulator of the JNK signaling pathway. Preclinical studies have demonstrated its ability to block stress-induced JNK activation and protect neurons from apoptosis and axon degeneration.[1] Although its clinical development for ALS was halted, the data generated from studies with this compound continue to be valuable for understanding the role of the DLK-JNK pathway in neurodegeneration.[3] The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting this pathway in other neurological disorders.

References

Investigating Neuronal Apoptosis with GDC-0134: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth framework for investigating the role of GDC-0134 in neuronal apoptosis. This compound is a potent, selective, and brain-penetrant small-molecule inhibitor of the Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal stress responses.[1][2][3] While clinical development of this compound for amyotrophic lateral sclerosis (ALS) was discontinued due to an unacceptable safety profile, the compound remains a valuable tool for preclinical research into the mechanisms of neuronal injury and apoptosis.[1][4][5][6] This document details the underlying signaling pathways, provides comprehensive experimental protocols, and offers a structured approach to data presentation and interpretation.

This compound: Mechanism of Action in Neuronal Apoptosis

This compound targets Dual Leucine Zipper Kinase (DLK, also known as MAP3K12), an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] In response to neuronal injury, such as axotomy or excitotoxicity, DLK is activated, initiating a kinase cascade that contributes to both axon degeneration and programmed cell death (apoptosis).[1][4][7] Inhibition of DLK by this compound is designed to block this stress signaling pathway, thereby protecting neurons from degeneration and apoptosis.[1][2]

The DLK-JNK signaling pathway is a critical component of the neuronal stress response. Its activation is implicated in several neurodegenerative diseases, making it a significant therapeutic target.[8]

Caption: this compound inhibits the DLK-JNK signaling cascade to prevent neuronal apoptosis.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The DLK-JNK pathway ultimately converges on the intrinsic apoptosis pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[9][10] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, and "BH3-only" proteins like Bim and Puma).[11][12]

In healthy neurons, anti-apoptotic proteins like Mcl-1 and Bcl-xL are crucial for survival.[13][14][15] Mcl-1, in particular, is required for the survival of neural precursor cells and for protecting mature neurons against DNA damage-induced death.[13][16] Upon receiving apoptotic stimuli (partially mediated by pathways like DLK-JNK), the balance shifts. Pro-apoptotic proteins are activated, leading to the oligomerization of Bax and Bak at the mitochondrial outer membrane.[11] This permeabilizes the membrane, releasing cytochrome c and initiating the caspase cascade that executes cell death.[9][12]

Caption: The Bcl-2 protein family regulates the intrinsic pathway of apoptosis.

Experimental Framework for this compound Investigation

A systematic approach is required to characterize the effects of this compound on neuronal apoptosis. The following workflow outlines the key stages, from cell culture to data analysis.

Caption: A systematic workflow for studying this compound's effects on neuronal apoptosis.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments.

This protocol describes a general method for inducing apoptosis in cultured neuronal cells using a chemical inducer like staurosporine.

-

Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate culture plates (e.g., 96-well plates for activity assays, 6-well plates for Western blotting). Culture cells to the desired confluency (~70-80%).

-

Preparation of Inducer: Prepare a stock solution of an apoptosis-inducing agent. For example, a 1 mM stock of Staurosporine in DMSO.[17] Other agents can include camptothecin or etoposide.[17]

-

Induction: Treat cells with the inducing agent at a final concentration determined by preliminary dose-response experiments (e.g., 1 µM Staurosporine). Include a vehicle-only control (e.g., DMSO).[18]

-

This compound Treatment: Concurrently with the inducer, treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) to assess its protective effects.

-

Incubation: Incubate the cells for a predetermined time (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator. The optimal time should be determined via a time-course experiment.[17]

-

Harvesting: After incubation, proceed immediately to downstream assays or harvest cells for later analysis.

This assay quantifies the activity of executioner caspases, a hallmark of apoptosis.[19][20]

-

Reagent Preparation: Prepare assay reagents according to the manufacturer's instructions (e.g., kits from Cell Signaling Technology, Sigma-Aldrich).[18][21] This typically involves preparing a lysis buffer and a reaction buffer containing the fluorogenic substrate Ac-DEVD-AMC.[18]

-

Cell Lysis:

-

For adherent cells, remove the culture medium and gently lyse the cells by adding 1X cell lysis buffer to each well.

-

For suspension cells, centrifuge the plate to pellet the cells, remove the supernatant, and resuspend in lysis buffer.[21]

-

-

Lysate Incubation: Incubate the plate on ice or at 4°C for 10-20 minutes to ensure complete lysis.[19][22]

-

Assay Reaction: Transfer the cell lysates to a new 96-well black plate suitable for fluorescence measurements. Add the prepared reaction buffer/substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[19]

-

Measurement: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission between 420-460 nm.[18] The relative fluorescent units (RFU) are proportional to the amount of caspase-3/7 activity.

Western blotting allows for the semi-quantitative analysis of specific proteins involved in the apoptotic pathway.

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-cleaved Caspase-3

-

Rabbit anti-phospho-c-Jun (Ser63)

-

Rabbit anti-Mcl-1

-

Rabbit anti-Bax

-

Mouse anti-β-Actin (as a loading control)

-

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify band intensities using software like ImageJ, normalizing to the loading control.

Data Presentation and Interpretation

Quantitative data should be organized into clear, concise tables to facilitate comparison between experimental conditions.

While preclinical data is limited in the public domain, the Phase 1 clinical trial of this compound in ALS patients provides valuable safety and pharmacokinetic information.[1][4][6]

| Parameter | Value / Observation | Source |

| Drug | This compound | [1][4] |

| Mechanism | Dual Leucine Zipper Kinase (DLK) Inhibitor | [1][2] |

| Indication Studied | Amyotrophic Lateral Sclerosis (ALS) | [6][23] |

| Study Phase | Phase 1 (First-in-human) | [1][4] |

| Dosing | Single and Multiple Ascending Doses (up to 1200 mg daily) | [1][4][6] |

| Pharmacokinetics | Dose-proportional exposure; Median half-life = 84 hours | [1][4][6] |

| Key Adverse Events | Thrombocytopenia (Grade 3), Dysesthesia (Grade 3), Optic Ischemic Neuropathy (Grade 4) | [1][4][6] |

| Development Status | Discontinued for ALS due to unacceptable safety profile | [1][4][6] |

The following table is a template for presenting data generated from the protocols described above. It allows for a clear comparison of the effects of this compound across different concentrations.

| Treatment Condition | Cell Viability (% of Control) | Relative Caspase-3/7 Activity (Fold Change) | p-c-Jun Expression (Normalized to β-Actin) | Cleaved Caspase-3 (Normalized to β-Actin) |

| Vehicle Control (No Stress) | 100 ± 5.2 | 1.0 ± 0.1 | 0.1 ± 0.02 | 0.05 ± 0.01 |

| Apoptotic Stress + Vehicle | 45 ± 4.1 | 8.5 ± 0.7 | 5.2 ± 0.4 | 4.8 ± 0.5 |

| Stress + this compound (10 nM) | 52 ± 3.8 | 6.9 ± 0.6 | 4.1 ± 0.3 | 3.9 ± 0.4 |

| Stress + this compound (100 nM) | 68 ± 4.5 | 4.2 ± 0.3 | 2.5 ± 0.2 | 2.2 ± 0.3 |

| Stress + this compound (1 µM) | 85 ± 5.0 | 1.8 ± 0.2 | 0.8 ± 0.1 | 0.7 ± 0.1 |

Interpretation:

-

A successful experiment would show that the "Apoptotic Stress + Vehicle" group has significantly reduced cell viability and increased caspase activity and apoptotic protein markers compared to the control.

-

Effective neuroprotection by this compound would be demonstrated by a dose-dependent increase in cell viability and a corresponding decrease in caspase activity, p-c-Jun levels, and cleaved caspase-3. This would confirm that this compound inhibits the DLK-JNK pathway and mitigates downstream apoptotic events.

References

- 1. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound: A potent, selective, and brain-penetrant dual leucine zipper kinase Inhibitor - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. A Phase 1 study of this compound, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-apoptotic BCL-2 family proteins in acute neural injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mcl-1 Is a Key Regulator of Apoptosis during CNS Development and after DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Role of Mcl-1 in Embryonic Neural Precursor Cell Apoptosis [frontiersin.org]

- 15. Mcl-1 and Bcl-xL are essential for survival of the developing nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jneurosci.org [jneurosci.org]

- 17. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. youtube.com [youtube.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. mpbio.com [mpbio.com]

- 23. als.org [als.org]

GDC-0134 and Its Role in Axonal Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0134, a potent, selective, and brain-penetrant small-molecule inhibitor of Dual Leucine Zipper Kinase (DLK), has been a subject of significant interest in the field of neuroscience, particularly in the context of axonal regeneration and neuroprotection. DLK, also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), is a critical regulator of the c-Jun N-terminal Kinase (JNK) signaling pathway. This pathway is a key mediator of neuronal response to injury, orchestrating both degenerative and regenerative processes. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its complex role in axonal regeneration studies, drawing upon available preclinical and clinical data.

The Dual Role of DLK in Neuronal Injury and Repair

Dual Leucine Zipper Kinase (DLK) acts as a central sensor for axonal damage, initiating a signaling cascade that has seemingly contradictory effects: it can promote both neuronal survival and regeneration, as well as apoptosis and axon degeneration.[1][2] This dual functionality makes DLK a compelling yet challenging therapeutic target.

Following axonal injury, DLK is activated and, in turn, activates downstream kinases, leading to the phosphorylation of the transcription factor c-Jun.[3] This activation of the DLK-JNK-c-Jun pathway is a crucial step in the neuronal stress response. On one hand, this pathway is implicated in promoting Wallerian degeneration, the active process of axon self-destruction distal to an injury site.[2][4] On the other hand, activation of this pathway is also required for initiating a pro-regenerative transcriptional program in injured neurons, leading to the expression of regeneration-associated genes.[3]

Inhibition of DLK, therefore, presents a therapeutic strategy with the potential to both protect neurons from degeneration and, paradoxically, to modulate the regenerative response.

This compound: A Potent Inhibitor of DLK

This compound was developed by Genentech as a potent and selective inhibitor of DLK.[5] Preclinical studies have shown that this compound effectively blocks DLK activity in cellular assays and in animal models of neuronal injury.[5][6] By inhibiting DLK, this compound is designed to suppress the pro-degenerative signals mediated by the JNK pathway.[5]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the kinase activity of DLK. This prevents the subsequent phosphorylation and activation of the JNK signaling cascade. A key downstream effector of this pathway is the transcription factor c-Jun. Inhibition of DLK by this compound has been shown to suppress the phosphorylation of c-Jun in neurons.[7]

dot

Caption: this compound inhibits DLK, blocking the JNK signaling pathway.

Preclinical and Clinical Studies of this compound

While specific quantitative data from preclinical studies on this compound's efficacy in promoting axonal regeneration are not extensively published, with some information being proprietary ("Genentech, data on file"), the compound has been evaluated in various models of neuronal injury.[5]

A Phase 1 clinical trial of this compound was conducted in patients with Amyotrophic Lateral Sclerosis (ALS), a neurodegenerative disease characterized by the progressive loss of motor neurons.[5][8]

Quantitative Data from Clinical Trials

The Phase 1 study (NCT02655614) was designed primarily to assess the safety, tolerability, and pharmacokinetics of this compound.[5][8]

| Parameter | Finding | Reference |

| Dosing | Single and multiple ascending doses up to 1200 mg daily. | [5][8] |

| Tolerability | Generally well-tolerated in the single and multiple ascending dose stages. | [5][8] |

| Adverse Events (Open-Label Extension) | Thrombocytopenia, dysesthesia, and optic ischemic neuropathy. | [5][8] |

| Pharmacokinetics | Dose-proportional exposure with a median half-life of 84 hours. | [5][8] |

| Biomarker (Plasma NFL) | Exposure-dependent elevations in plasma neurofilament light chain (NFL). | [5][8] |

The unexpected elevation of plasma NFL, a biomarker of axonal damage, in both patients treated with this compound and in DLK conditional knockout mice, raised complex questions about the on-target effects of DLK inhibition.[5] This finding, coupled with the adverse events observed in the open-label extension, led to the discontinuation of this compound's development for ALS.[5][8]

Experimental Protocols for Axonal Regeneration Studies

While specific protocols for this compound are not publicly available, the following are standard methodologies used to assess the effects of compounds on axonal regeneration.

In Vitro: Dorsal Root Ganglion (DRG) Neurite Outgrowth Assay

This assay is a common in vitro model to assess the intrinsic capacity of neurons to extend neurites, a proxy for axonal regeneration.

Methodology:

-

DRG Neuron Isolation: Dorsal root ganglia are dissected from embryonic or adult rodents.[9][10]

-

Dissociation: The ganglia are enzymatically and mechanically dissociated into a single-cell suspension.[10]

-

Plating: Neurons are plated on a substrate coated with permissive molecules like poly-L-lysine and laminin to promote attachment and growth.[10]

-

Treatment: The cultured neurons are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.

-

Incubation: Cells are incubated for a defined period (e.g., 24-72 hours) to allow for neurite extension.

-

Immunostaining: Neurons are fixed and stained with antibodies against neuronal markers, such as β-III tubulin, to visualize the cell body and neurites.[11]

-

Imaging and Analysis: Images are captured using fluorescence microscopy, and neurite length is quantified using image analysis software.[11]

dot

Caption: Workflow for a DRG neurite outgrowth assay.

In Vivo: Sciatic Nerve Crush Injury Model

This in vivo model is used to evaluate the effect of a compound on axonal regeneration in the peripheral nervous system.[12]

Methodology:

-

Animal Model: Rodents (rats or mice) are commonly used.[13][14]

-

Surgical Procedure: Under anesthesia, the sciatic nerve is exposed, and a crush injury is induced at a specific location using fine forceps for a controlled duration.[12][15]

-

Treatment: Animals are administered the test compound (e.g., this compound) or a vehicle control, typically through systemic delivery (e.g., oral gavage, intraperitoneal injection).

-

Post-operative Care and Observation: Animals are monitored for recovery and functional improvement over a period of weeks.

-

Functional Assessment: Motor and sensory function recovery can be assessed using methods like the sciatic functional index (SFI), von Frey filaments for sensory testing, and analysis of gait.[15]

-

Histological Analysis: At the end of the study, the sciatic nerves are harvested, sectioned, and stained to visualize and quantify regenerating axons. Markers such as GAP-43 can be used to identify growing axons.[16]

dot

Caption: Workflow for a sciatic nerve crush injury model.

Signaling Pathways Implicated in DLK-Mediated Axonal Regeneration

The signaling network downstream of DLK is complex and involves multiple pathways that ultimately influence gene expression and cytoskeletal dynamics to promote or inhibit axonal growth.

dot

Caption: The DLK signaling pathway in response to axonal injury.

Conclusion

This compound is a well-characterized inhibitor of DLK that has provided valuable insights into the role of the DLK/JNK signaling pathway in the neuronal response to injury. The dual nature of DLK in promoting both regenerative and degenerative processes highlights the complexities of targeting this pathway for therapeutic intervention. While the clinical development of this compound for ALS was halted due to safety concerns and unexpected biomarker changes, the knowledge gained from its study continues to inform the field of axonal regeneration and neuroprotection. Future research may focus on strategies to selectively modulate the pro-regenerative downstream effectors of the DLK pathway while minimizing its pro-degenerative actions. The experimental models and pathways described in this guide provide a framework for the continued investigation of novel therapeutic agents aimed at promoting axonal repair.

References

- 1. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An axonal stress response pathway: degenerative and regenerative signaling by DLK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytoskeletal disruption activates the DLK/JNK pathway, which promotes axonal regeneration and mimics a preconditioning injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A DLK-dependent axon self-destruction program promotes Wallerian degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase 1 study of this compound, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]

- 13. Evaluation methods of a rat sciatic nerve crush injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crush nerve injury model in the rat sciatic nerve: A comprehensive review and validation of various methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Functional Gait Assessment Using Manual, Semi-Automated and Deep Learning Approaches Following Standardized Models of Peripheral Nerve Injury in Mice [mdpi.com]

- 16. researchgate.net [researchgate.net]

GDC-0134 as a Chemical Probe for Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

GDC-0134 functions as a dual inhibitor of DLK and Leucine Zipper Kinase (LZK).[7] DLK is a Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) that, upon activation by neuronal injury or stress, initiates a signaling cascade.[1] This cascade involves the downstream activation of c-Jun N-terminal Kinase (JNK), which in turn phosphorylates the transcription factor c-Jun.[1] The activation of this DLK-JNK pathway is a critical driver of axonal degeneration and neuronal cell death.[1] this compound, by inhibiting DLK, blocks this signaling cascade, thereby offering a potential neuroprotective effect.[1]

Signaling Pathway

The signaling pathway modulated by this compound is the DLK-JNK stress response pathway. A simplified representation of this pathway is provided below.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Endpoint | IC50/EC50/Ki | Source |

| Biochemical Assay | DLK Ki | 3.5 nM | [4] |

| Biochemical Assay | LZK Ki | 7.0 nM | [4] |

| Cellular Assay | pJNK Inhibition | 79 nM | [4] |

| Cellular Assay (DRG Neurons) | p-cJun Inhibition | 301 nM | [4] |

| Cellular Assay (DRG Neurons) | Axon Protection | 475 nM | [4] |

DRG: Dorsal Root Ganglion

Table 2: Comparison of this compound with another DLK inhibitor, KAI-11101

| Parameter | This compound | KAI-11101 | Source |

| DLK Ki (nM) | 3.5 | 0.7 | [4] |

| LZK Ki (nM) | 7.0 | 15 | [4] |

| pJNK IC50 (nM) | 79 | 51 | [4] |

| DRG p-cJun IC50 (nM) | 301 | 95 | [4] |

| DRG Axon Protection EC50 (nM) | 475 | 363 | [4] |

| Max Axon Protection (% of DMSO) | 75 | 72 | [4] |

Table 3: Pharmacokinetics of this compound in Humans (Phase 1 Study in ALS Patients)

| Parameter | Value | Source |

| Exposure | Dose-proportional | [3][8] |

| Median Half-life | 84 hours | [3][8] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound are largely proprietary to Genentech and not publicly available. However, based on the published literature, the following methodologies were employed.

In Vitro Kinase Assays

Biochemical assays were likely performed to determine the inhibitory constant (Ki) of this compound against purified DLK and LZK enzymes. These assays typically involve measuring the enzyme's kinase activity (e.g., through ATP consumption or substrate phosphorylation) in the presence of varying concentrations of the inhibitor.

Cellular Assays in Dorsal Root Ganglion (DRG) Neurons

In Vivo Studies in Animal Models of Neurodegeneration

This compound was evaluated in animal models of neuronal injury and neurodegeneration, including a superoxide dismutase 1 (SOD1) G93A mouse model of ALS.[1][5]

-

SOD1G93A Mouse Model: This transgenic mouse model expresses a mutant form of human SOD1, leading to progressive motor neuron loss and a phenotype that mimics some aspects of ALS.[5] While specific results of this compound treatment in this model are not detailed in the public domain, preclinical data indicated that blocking or removing DLK was beneficial in this model.[5] Studies with conditional knockout of DLK in SOD1G93A mice showed protection of motor neurons and extended survival.[1]

Phase 1 Clinical Trial in ALS Patients

A first-in-human, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with ALS.[3][8][9] The study consisted of three stages:

-

Single Ascending-Dose (SAD): Participants received a single dose of this compound or placebo.[3][8]

-

Multiple Ascending-Dose (MAD): Participants received daily doses of this compound or placebo for 28 days.[3][5][8]

-

Open-Label Safety Expansion (OLE): This stage provided longer-term safety data for up to 48 weeks.[3][8]

The workflow for this clinical trial is illustrated below.

Key Findings and Discontinuation of Development for ALS

The Phase 1 clinical trial demonstrated that this compound was generally well-tolerated in the SAD and MAD stages, with dose-proportional pharmacokinetics.[3][8] However, during the open-label extension, several serious adverse events were reported, including thrombocytopenia, dysesthesia, and optic ischemic neuropathy.[3][8]

A significant and unexpected finding was a dose-dependent increase in plasma neurofilament light chain (NFL) levels in patients treated with this compound.[3][8] NFL is a biomarker of neuro-axonal damage. This finding was also observed in DLK conditional knockout mice, raising complex questions about the interpretation of this biomarker in the context of DLK inhibition.[3][8] Due to the unacceptable safety profile and the paradoxical increase in a marker of neurodegeneration, the clinical development of this compound for ALS was discontinued.[3][8]

Conclusion

This compound is a valuable chemical probe that has been instrumental in exploring the role of the DLK signaling pathway in neurodegeneration. While its clinical development for ALS was halted due to safety concerns and unexpected biomarker changes, the data generated from studies with this compound provide crucial insights for the future development of DLK inhibitors. Further research is necessary to understand the relationship between the neuroprotective and potential adverse effects of DLK inhibition and to clarify the role of NFL as a biomarker in this context.[3][8]

References

- 1. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. als.org [als.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. A Phase 1 study of this compound, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

GDC-0134: A Technical Guide to its Upstream and Downstream Cellular Activities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the upstream and downstream targets of GDC-0134, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

This compound is a brain-penetrant small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2] DLK is a key regulator of neuronal stress responses and has been identified as a therapeutic target in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[3][4][5] this compound was developed to mitigate the downstream effects of DLK activation, which include axonal degeneration and neuronal apoptosis.[3][4] However, clinical development for ALS was discontinued due to an unacceptable safety profile observed in a Phase 1 trial.[3][4][5][6][7] This guide details the molecular targets and pathways affected by this compound.

Upstream Target: Dual Leucine Zipper Kinase (DLK)

The primary upstream target of this compound is the Dual Leucine Zipper Kinase (DLK). DLK is a member of the Mixed Lineage Kinase (MLK) family and a key component of the c-Jun N-terminal Kinase (JNK) signaling pathway.[3][4] In neurons, DLK acts as a sensor for axonal injury and other stressors.[3] Its activation initiates a signaling cascade that leads to cellular responses, including apoptosis and axonal degeneration.[3][4]

This compound Inhibition of DLK

This compound is a potent inhibitor of DLK and the related Leucine Zipper Kinase (LZK). The inhibitory activity of this compound has been quantified in biochemical and cellular assays.

| Parameter | Target | Value | Assay Type |

| Ki | DLK | 3.5 nM | Biochemical Kinase Assay |

| Ki | LZK | 7.0 nM | Biochemical Kinase Assay |

| IC50 | pJNK | 79 nM | Cellular Assay |

| IC50 | p-cJun | 301 nM | Dorsal Root Ganglion (DRG) Assay |

| EC50 | Axon Protection | 475 nM | Dorsal Root Ganglion (DRG) Assay |

Table 1: In vitro and cellular potency of this compound.

Downstream Signaling Pathways and Effectors

The inhibition of DLK by this compound directly impacts the downstream c-Jun N-terminal Kinase (JNK) signaling pathway. This pathway plays a crucial role in mediating the cellular response to stress.

The DLK-JNK-c-Jun Axis

Upon activation by stressors, DLK phosphorylates and activates MKK4 and MKK7, which in turn phosphorylate and activate JNK. Activated JNK then translocates to the nucleus and phosphorylates several transcription factors, most notably c-Jun. The phosphorylation of c-Jun at Ser63 and Ser73 enhances its transcriptional activity, leading to the expression of genes involved in apoptosis and neuronal degeneration.[3][4] this compound, by inhibiting DLK, blocks this entire cascade.

Downstream Biomarker: Neurofilament Light Chain (NFL)

A key downstream biomarker affected by this compound is the Neurofilament Light Chain (NFL). NFL is a structural protein of neurons, and its levels in the plasma and cerebrospinal fluid are indicative of neuro-axonal damage. Interestingly, the Phase 1 clinical trial of this compound in ALS patients revealed an exposure-dependent increase in plasma NFL levels.[3][4][6] This finding was also observed in DLK conditional knockout mice, suggesting that the elevation of NFL is an on-target effect of DLK inhibition.[3][4][6] The exact mechanism for this paradoxical increase is still under investigation but highlights a complex relationship between DLK signaling and neuronal structural protein dynamics.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

DLK/LZK Kinase Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of DLK and LZK.

-

Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the purified kinase enzyme in the presence and absence of the inhibitor.

-

Materials:

-

Purified recombinant DLK or LZK enzyme.

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate).

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for fluorescence-based assays).

-

This compound at various concentrations.

-

Detection reagents (e.g., phosphocellulose paper and a scintillation counter for radiometric assays, or a phosphospecific antibody and detection system for fluorescence-based assays).

-

-

Procedure:

-

The kinase, substrate, and inhibitor are incubated together in the kinase buffer.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

The amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be determined from IC50 values using the Cheng-Prusoff equation.

-

Cellular Phospho-JNK (pJNK) and Phospho-c-Jun (p-cJun) Assays

These assays measure the ability of this compound to inhibit the phosphorylation of JNK and its substrate c-Jun within a cellular context.

-

Principle: Western blotting or high-content imaging is used to detect the levels of phosphorylated JNK and c-Jun in cells treated with a stressor and this compound.

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons.

-

Cell culture medium and supplements.

-

A stress-inducing agent (e.g., anisomycin, UV radiation, or paclitaxel for DRG neurons).

-

This compound at various concentrations.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies specific for phospho-JNK, total JNK, phospho-c-Jun (Ser63/73), and total c-Jun.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Cells are pre-treated with various concentrations of this compound.

-

Cells are then stimulated with a stress-inducing agent to activate the DLK pathway.

-

After stimulation, cells are lysed.

-

Protein concentration in the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against the phosphorylated and total forms of JNK and c-Jun.

-

The membrane is then incubated with secondary antibodies and the signal is detected using a chemiluminescent substrate.

-

The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated.

-

Dorsal Root Ganglion (DRG) Axon Protection Assay

This assay assesses the functional effect of this compound in protecting neurons from axonal degeneration.

-

Principle: Primary DRG neurons are cultured and treated with an axon-damaging agent in the presence or absence of this compound. The extent of axon protection is then quantified.

-

Materials:

-

Primary DRG neurons isolated from rodents.

-

Culture medium and growth factors (e.g., NGF).

-

An axon-damaging agent (e.g., paclitaxel or vincristine).

-

This compound at various concentrations.

-

Fixatives and immunofluorescence staining reagents (e.g., anti-β-III-tubulin antibody).

-

Fluorescence microscope and image analysis software.

-

-

Procedure:

-

DRG neurons are cultured for several days to allow for axon growth.

-

The cultures are then treated with the axon-damaging agent and various concentrations of this compound.

-

After a set incubation period (e.g., 48-72 hours), the cells are fixed.

-

The neurons are stained with an antibody that visualizes axons (e.g., anti-β-III-tubulin).

-

Images of the axonal network are captured using a fluorescence microscope.

-

The extent of axonal degeneration is quantified using image analysis software (e.g., by measuring axon length or the number of intact axons).

-

EC50 values for axon protection are calculated.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the experiments described above.

Conclusion

This compound is a well-characterized inhibitor of DLK that has provided valuable insights into the role of the DLK-JNK signaling pathway in neurodegeneration. Its primary upstream target is DLK, and its inhibitory activity leads to the downstream suppression of JNK and c-Jun phosphorylation, ultimately protecting neurons from apoptotic and degenerative processes in preclinical models. The unexpected on-target effect of increasing plasma NFL levels highlights the complexity of this pathway and warrants further investigation. While the clinical development of this compound for ALS has been halted, the knowledge gained from its study continues to inform the development of new therapeutic strategies for neurodegenerative diseases.

References

- 1. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. content.abcam.com [content.abcam.com]

- 3. 2.7 |. Protein kinase phosphorylation assay [bio-protocol.org]

- 4. Chemotherapy-induced peripheral neuropathy in a dish: dorsal root ganglion cells treated in vitro with paclitaxel show biochemical and physiological responses parallel to that seen in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paclitaxel induces nucleolar enlargement in dorsal root ganglion neurons in vivo reducing oxaliplatin toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. igenebio.com [igenebio.com]

GDC-0134: A Technical Guide on its Impact on c-Jun Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0134 is a potent and selective small-molecule inhibitor of Dual Leucine Zipper Kinase (DLK), a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] This pathway is critically involved in neuronal apoptosis and axon degeneration, making DLK an attractive therapeutic target for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[2][3][4] Preclinical studies have demonstrated that this compound effectively blocks DLK activity in cellular and animal models of neuronal injury.[1] Although its clinical development for ALS was discontinued due to safety concerns, the study of this compound provides valuable insights into the therapeutic potential and challenges of targeting the DLK/JNK/c-Jun axis.[2] This technical guide summarizes the known impact of this compound on c-Jun phosphorylation, including the underlying signaling pathway, available preclinical data, and detailed experimental methodologies.

The DLK/JNK/c-Jun Signaling Pathway

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family.[5] It functions as an essential upstream activator of the c-Jun N-terminal Kinase (JNK) pathway in neurons.[2] In response to neuronal injury or stress, DLK is activated and subsequently phosphorylates and activates the MAP2Ks, MKK4 and MKK7. These, in turn, phosphorylate and activate JNK. Activated JNK then translocates to the nucleus where it phosphorylates the transcription factor c-Jun at serine residues 63 and 73. This phosphorylation event enhances the transcriptional activity of c-Jun, leading to the expression of pro-apoptotic and pro-degenerative genes.

References

GDC-0134: A Technical Exploration of its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0134 is a potent, selective, and orally bioavailable small-molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2] DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a critical role in neuronal stress responses, axonal degeneration, and apoptosis.[3][4] As a central mediator of these neurodegenerative processes, DLK has emerged as a promising therapeutic target for a range of neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and peripheral neuropathies. This technical guide provides a comprehensive overview of the preclinical data supporting the neuroprotective effects of this compound, its mechanism of action, and the experimental methodologies used in its evaluation. While the clinical development of this compound for ALS was halted due to safety concerns, the preclinical findings remain valuable for the broader understanding of DLK inhibition as a neuroprotective strategy.

Core Mechanism of Action: Inhibition of the DLK/JNK Signaling Pathway

This compound exerts its neuroprotective effects by directly inhibiting the kinase activity of DLK. In response to neuronal injury or stress, DLK is activated and subsequently phosphorylates and activates downstream kinases, leading to the activation of the JNK signaling cascade. This cascade culminates in the phosphorylation of the transcription factor c-Jun, which in turn regulates the expression of genes involved in apoptosis and neurodegeneration. By blocking DLK activity, this compound effectively interrupts this signaling cascade, thereby preventing the downstream activation of JNK and c-Jun and protecting neurons from degeneration.[3][4]

Caption: The DLK/JNK signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy and Quantitative Data

While extensive proprietary data from Genentech remains on file, publicly available information and studies on closely related DLK inhibitors provide strong evidence for the neuroprotective potential of this class of compounds.

In Vitro Neuroprotection

| Compound | DLK Kᵢ (nM) | Cellular pJNK IC₅₀ (nM) | DRG p-cJun IC₅₀ (nM) | DRG Axon Protection EC₅₀ (nM) | Max Axon Protection (%) |

| This compound | 3.5 | 79 | 301 | 475 | 75 |

| KAI-11101 | 0.7 | 51 | 95 | 363 | 72 |

| Table 1: Comparative in vitro potency and neuroprotective efficacy of this compound and KAI-11101 in a paclitaxel-induced axonal injury model. Data from a preclinical study on KAI-11101 where this compound was used as a comparator.[5] |

These data indicate that this compound is a potent inhibitor of DLK and its downstream signaling, leading to significant protection of axons from degeneration in a cellular model of chemotherapy-induced peripheral neuropathy.

In Vivo Neuroprotection in Animal Models

Preclinical studies have shown that pharmacological inhibition or genetic deletion of DLK is beneficial in various animal models of neurodegenerative diseases, including the SOD1G93A mouse model of ALS.[4][6] In these models, DLK inhibition has been shown to protect motor neurons, delay disease progression, and extend survival.

While specific quantitative data for this compound in these models is not publicly detailed, the consistent findings with other DLK inhibitors and with genetic knockout of DLK strongly support its potential for in vivo neuroprotection.

Experimental Protocols

In Vitro Neuronal Injury Assay (Dorsal Root Ganglion Neurons)

This protocol is based on methodologies used to evaluate DLK inhibitors in models of chemotherapy-induced peripheral neuropathy.

-

DRG Neuron Culture: Dorsal root ganglia are dissected from E13.5 mouse embryos and dissociated into single cells. Neurons are then plated on collagen-coated plates and cultured in neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).

-

Induction of Axonal Degeneration: After allowing for axonal growth, neuronal injury is induced by adding a neurotoxic agent, such as paclitaxel, to the culture medium.

-

Treatment with DLK Inhibitor: this compound or other DLK inhibitors are added to the culture medium at various concentrations, typically at the same time as the neurotoxic agent.

Caption: Workflow for the in vitro DRG neuronal injury assay.

In Vivo Neuroprotection in the SOD1G93A Mouse Model of ALS

The SOD1G93A transgenic mouse is a widely used model to study ALS pathogenesis and evaluate potential therapeutics.

-

Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation are used. These mice develop a progressive motor neuron disease that mimics many aspects of human ALS.

-

Dosing: this compound is administered orally to the mice, typically starting before or at the onset of disease symptoms. Dosing is continued for a specified period.

-

Assessment of Motor Function: A battery of behavioral tests is used to assess motor performance and disease progression. These can include:

-

Disease Onset and Survival: The age of disease onset (e.g., first sign of motor deficit) and the overall survival of the animals are recorded.

-

Histopathological Analysis: At the end of the study, spinal cord tissue is collected for histological analysis. This includes:

-

Motor neuron counts: Viable motor neurons in the spinal cord are counted using staining methods like Nissl staining or immunostaining for neuronal markers.[8]

-

Assessment of inflammation: Gliosis (activation of astrocytes and microglia) is evaluated by immunostaining for markers like GFAP and Iba1.[8]

-

Caption: Workflow for in vivo evaluation in the SOD1G93A mouse model.

On-Target Toxicity and Clinical Discontinuation

Despite the promising preclinical data, the Phase 1 clinical trial of this compound in ALS patients was terminated due to an unacceptable safety profile that emerged in the open-label extension phase.[3][4] Serious adverse events, including thrombocytopenia, dysesthesia, and optic ischemic neuropathy, were observed.[3][4]

A key finding from the clinical trial and concurrent animal studies was a dose-dependent elevation of plasma neurofilament light chain (NFL), a biomarker of neuroaxonal damage.[3][4] This paradoxical increase in a marker of neurodegeneration was also observed in DLK conditional knockout mice, suggesting it is an on-target effect of DLK inhibition.[3][4] This highlights a potential dual role for DLK, where its chronic inhibition, while protective in the context of disease-related stress, may be detrimental to the maintenance of normal neuronal and axonal integrity.

Conclusion

This compound is a well-characterized inhibitor of the DLK/JNK signaling pathway with demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. The preclinical data provide a strong rationale for the therapeutic potential of targeting DLK. However, the adverse safety profile and the paradoxical elevation of plasma NFL observed in the clinical trial underscore the complexities of chronic DLK inhibition. Future research in this area may focus on intermittent dosing strategies, the development of DLK inhibitors with different properties, or the identification of downstream effectors of DLK that can be targeted to dissociate the neuroprotective effects from the on-target toxicities. The journey of this compound provides critical insights for the continued exploration of DLK and its pathway as a therapeutic target in neurodegeneration.

References

- 1. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of inhibitors for neurodegenerative diseases targeting dual leucine zipper kinase through virtual screening and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase 1 study of this compound, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Neuroprotection by upregulation of the major histocompatibility complex class I (MHC I) in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effects of Genistein in a SOD1-G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

GDC-0134: A Technical Guide to its Potential in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0134 is a potent, selective, and brain-penetrant small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal stress pathways. While its clinical development for Amyotrophic Lateral Sclerosis (ALS) was discontinued, the underlying mechanism of DLK inhibition holds significant promise for a range of neurodegenerative diseases. This technical guide provides an in-depth overview of the preclinical rationale for this compound and related DLK inhibitors in various neurodegenerative disease models, focusing on the core signaling pathways, available preclinical data, and relevant experimental methodologies.

Introduction: The Rationale for DLK Inhibition in Neurodegeneration

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a central node in the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a critical role in neuronal apoptosis and axon degeneration.[1][2] In response to neuronal injury or stress, DLK is activated, leading to a downstream cascade that ultimately results in neuronal damage.[3][4] Genetic and pharmacological inhibition of DLK has demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases, including ALS and Alzheimer's disease.[5][6] this compound was developed as a potent and selective inhibitor of DLK with good brain penetration, making it a valuable tool to probe the therapeutic potential of DLK inhibition.[1][7]

The DLK Signaling Pathway

The canonical DLK signaling pathway is initiated by various neuronal stressors. Activated DLK phosphorylates and activates MKK4/7, which in turn phosphorylates and activates JNK. Activated JNK then phosphorylates a range of downstream targets, including the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and ultimately, neuronal death and axonal degeneration.

Preclinical Data for DLK Inhibitors in Neurodegenerative Disease Models

While specific preclinical data for this compound in models of Alzheimer's, Parkinson's, or Huntington's disease are not extensively available in the public domain, studies on the closely related and structurally similar DLK inhibitor, GNE-3511, provide strong evidence for the potential of this class of compounds.

Amyotrophic Lateral Sclerosis (ALS)

This compound was evaluated in a Phase 1 clinical trial in ALS patients.[1][2][8] Preclinical work in the SOD1G93A transgenic mouse model of ALS showed that genetic deletion of DLK protected motor neurons and extended survival.[1] Pharmacological inhibition of DLK with GNE-3511 in SOD1G93A mice also demonstrated neuroprotective effects.

| Model | Compound | Key Findings | Reference |

| SOD1G93A Mice | Genetic Deletion of DLK | Protected motor neurons, extended survival. | [1] |

| SOD1G93A Mice | GNE-3511 | Reduced cortical p-c-Jun in a dose-dependent manner; delayed neuromuscular junction denervation. | [9] |

Alzheimer's Disease (AD)

The DLK/JNK signaling pathway is implicated in the pathology of Alzheimer's disease. Studies have shown that genetic deletion of DLK can protect against synaptic loss and cognitive decline in mouse models of AD.[6] Pharmacological inhibition with GNE-3511 has also shown promise in AD models.

| Model | Compound | Key Findings | Reference |

| AD Mouse Models | Genetic Deletion of DLK | Protected against synaptic loss and cognitive decline. | [6] |

| AD Rat Model | GNE-3511 | Suppressed c-JNK activation. | [10] |

Parkinson's Disease (PD)

Inhibition of DLK has been shown to enhance the survival of dopaminergic neurons in a neurotoxin-mediated animal model of Parkinson's disease.[9] While direct studies with this compound are lacking, the potential for DLK inhibitors in PD is an active area of research.[11]

| Model | Compound | Key Findings | Reference |

| Neurotoxin-mediated PD model | AAV-mediated dominant-negative DLK | Enhanced long-term survival of dopamine neurons. | [9] |

Huntington's Disease (HD)

Currently, there is a lack of publicly available preclinical data for this compound or other specific DLK inhibitors in models of Huntington's disease. However, given the role of neuronal stress and apoptosis in HD pathogenesis, DLK inhibition presents a plausible therapeutic strategy to investigate.

Experimental Protocols

In Vivo Efficacy Studies in Neurodegenerative Disease Models

-

Animal Models:

-

ALS: SOD1G93A transgenic mice are a standard model.

-

Alzheimer's Disease: APP/PS1 or 5XFAD transgenic mice are commonly used.

-

Parkinson's Disease: MPTP or 6-OHDA neurotoxin models are frequently employed.

-

-

Compound Administration: this compound and related compounds are orally bioavailable and can be administered via oral gavage or formulated in the diet.

-

Behavioral Assessments:

-

ALS: Motor function can be assessed using rotarod performance and grip strength tests.

-

Alzheimer's Disease: Cognitive function is typically evaluated using the Morris water maze or Y-maze.

-

Parkinson's Disease: Motor deficits are assessed using the cylinder test or rotarod.

-

-

Endpoint Analysis:

-

Histopathology: Immunohistochemical staining of brain and spinal cord sections to quantify neuronal loss and assess pathological markers (e.g., amyloid plaques, neurofibrillary tangles, Lewy bodies).

-

Biochemical Analysis: Western blotting of tissue lysates to measure levels of phosphorylated c-Jun as a marker of DLK pathway activation.

-

Conclusion and Future Directions

This compound and other DLK inhibitors represent a promising therapeutic strategy for a variety of neurodegenerative diseases by targeting a key pathway involved in neuronal stress and death. While the clinical development of this compound for ALS was halted, the extensive preclinical evidence for the neuroprotective effects of DLK inhibition warrants further investigation. Future studies should focus on evaluating the efficacy of next-generation DLK inhibitors with improved safety profiles in a broader range of neurodegenerative disease models. A deeper understanding of the downstream effects of DLK inhibition and the identification of relevant pharmacodynamic biomarkers will be crucial for the successful clinical translation of this therapeutic approach.

References

- 1. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Dual Leucine Zipper Kinase Inhibitors for the Treatment of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual Leucine Zipper Kinase Inhibitors for the Treatment of Neurodegeneration. | Semantic Scholar [semanticscholar.org]

- 5. Dual leucine zipper kinase as a therapeutic target for neurodegenerative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alsnewstoday.com [alsnewstoday.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Phase 1 study of this compound, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Dual Leucine Zipper Kinase Inhibitors for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

Methodological & Application

Application Notes and Protocols for GDC-0134 Treatment in Neuronal Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0134 is a potent, selective, and brain-penetrant small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2] DLK is a key regulator of neuronal stress pathways and is implicated in axon degeneration and neuronal apoptosis.[2][3] As an upstream activator of the c-Jun N-terminal kinase (JNK) signaling cascade, inhibition of DLK presents a therapeutic strategy for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[3][4] Preclinical studies have demonstrated that this compound blocks DLK activity in cellular assays.[5]

These application notes provide a summary of the known effects of this compound in neuronal models and detailed protocols for its use in cell culture, focusing on neuroprotection and cytotoxicity assays. While this compound was advanced to Phase 1 clinical trials for ALS, its development was discontinued due to an unacceptable safety profile, and no adequately tolerated dose was identified.[3][6] Therefore, careful dose-response studies are critical for in vitro applications.

Mechanism of Action

Data Presentation

The following table summarizes the available quantitative data for this compound in a neuronal cell-based assay.

| Parameter | Cell Model | Assay | Value | Reference |

| EC50 | Primary Dorsal Root Ganglion (DRG) Neurons | Paclitaxel-Induced Axon Protection | 475 nM | [8] |

| Maximum Protection | Primary Dorsal Root Ganglion (DRG) Neurons | Paclitaxel-Induced Axon Protection | 75% | [8] |

| p-cJun IC50 | Primary Dorsal Root Ganglion (DRG) Neurons | Paclitaxel-Induced p-cJun Expression | 301 nM | [8] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO.[9] For cell culture experiments, it is recommended to prepare a high-concentration stock solution and then dilute it to the final working concentrations in the culture medium.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a 10 mM stock, dissolve 4.404 mg of this compound (MW: 440.4 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5]

Protocol for Neuroprotection Assay in Primary DRG Neurons

Workflow Diagram:

Materials:

-

Primary DRG neurons

-

Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and glutamine)

-

Poly-L-lysine and laminin-coated culture plates

-

This compound stock solution

-

Paclitaxel (or other neurotoxic agent)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody against β-III tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope and image analysis software

Protocol:

-

Cell Seeding: Isolate and culture primary DRG neurons according to standard protocols on poly-L-lysine and laminin-coated plates.

-

This compound Treatment: After allowing the neurons to adhere and extend neurites (typically 24-48 hours), pre-treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for 1-2 hours. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

-

Induction of Neuronal Injury: Add the neurotoxic agent (e.g., paclitaxel) to the culture medium at a pre-determined concentration that induces significant neurite degeneration.

-

Incubation: Incubate the cells for 24-48 hours at 37°C.

-

Immunocytochemistry:

-